1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene
Description
1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . It is a derivative of benzene, substituted with bromine, ethyl, fluorine, and nitro groups. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Properties
IUPAC Name |
1-bromo-5-ethyl-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-6(9)8(11(12)13)7(10)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVNAYRTGOPOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804897-11-7 | |
| Record name | 1-bromo-5-ethyl-3-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-5-ethyl-3-fluorobenzene, followed by purification steps to isolate the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the nitro group can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Nucleophilic Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Reduction: 1-Bromo-5-ethyl-3-fluoro-2-aminobenzene.
Nucleophilic Substitution: 1-Hydroxy-5-ethyl-3-fluoro-2-nitrobenzene or 1-Amino-5-ethyl-3-fluoro-2-nitrobenzene.
Scientific Research Applications
1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-5-ethyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3-fluoro-2-nitrobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-Bromo-5-ethyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different electronic effects and reactivity.
Biological Activity
1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by the presence of a bromine atom, an ethyl group, a fluorine atom, and a nitro group, suggests potential biological activities that merit investigation.
The compound's molecular formula is , and it exhibits several notable chemical properties:
- Electrophilic Aromatic Substitution : The nitro group can be replaced by other electrophiles under specific conditions.
- Reduction : The nitro group can be converted to an amine using reducing agents like hydrogen gas with palladium on carbon.
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms (bromine and fluorine) can participate in halogen bonding, which influences the compound's binding affinity to target proteins and enzymes.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, analogs have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assessments have shown that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often below 50 μg/mL .
Enzyme Inhibition
The compound has been utilized in studies examining enzyme interactions. It serves as a probe in biochemical assays to understand the mechanisms of enzyme inhibition. For instance, its structural features allow it to interact with key enzymes involved in bacterial cell wall synthesis, potentially leading to effective antibacterial strategies .
Study on Antitumor Efficacy
In a study involving xenograft models of cancer, compounds structurally related to this compound were evaluated for their antitumor efficacy. Mice bearing KARPAS-299 tumors were treated with these compounds, revealing significant inhibition of tumor growth and reduced phosphorylation of key signaling proteins (e.g., ALK and ERK) involved in tumor progression .
Mechanistic Insights into Antibacterial Activity
Research has shown that the mechanism of action for antibacterial activity involves inhibition of critical pathways in bacteria. The structural features of this compound allow it to bind effectively to the active sites of enzymes such as penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-fluoro-2-nitrobenzene | Lacks ethyl group; different reactivity | Moderate antibacterial properties |
| 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene | Contains methyl instead of ethyl; altered properties | Lower efficacy against MRSA |
| 1-Bromo-5-ethyl-2-nitrobenzene | Lacks fluorine; different electronic effects | Reduced enzyme inhibition |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., ³J coupling for aromatic protons) and DEPT experiments for ethyl group identification. Fluorine’s electronegativity causes deshielding in adjacent protons .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s high electron density aids in phasing, while fluorine requires high-resolution data for accurate positioning .
Advanced Tip : For disordered structures (common in nitro groups), apply restraints or constraints during refinement. Cross-validate with IR spectroscopy to confirm nitro stretching vibrations (~1520 cm⁻¹) .
What strategies mitigate contradictions in reported reactivity data for halogenated nitrobenzene derivatives?
Advanced Research Question
Discrepancies in reactivity (e.g., nucleophilic substitution rates) arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group stabilization, altering reaction pathways.
- Steric hindrance : Ethyl and bromo groups may block access to reactive sites.
Q. Methodological Approach :
Replicate studies under identical conditions (solvent, temperature, catalyst).
Use kinetic isotope effects (KIEs) or Hammett plots to isolate electronic vs. steric contributions .
Compare with structurally analogous compounds (e.g., 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene) to identify trends .
How do substituent positions and electronic properties influence the compound’s potential bioactivity?
Advanced Research Question
- Nitro group : Enhances electron-withdrawing effects, potentially increasing cytotoxicity.
- Ethyl group : Introduces lipophilicity, improving membrane permeability.
- Comparative analysis : Analogues like 4-Bromo-2-fluoro-5-nitrobenzoic acid show moderate antitumor activity, suggesting the ethyl group’s role in modifying pharmacokinetics .
Q. Data-Driven Insight :
| Compound | Antitumor Activity | LogP (Lipophilicity) |
|---|---|---|
| This compound | Moderate (predicted) | ~2.8 (calculated) |
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | High | ~1.5 |
Methodological Tip : Use QSAR models to correlate substituent parameters (σ, π) with bioactivity .
What safety protocols are critical when handling bromo-fluoro-nitro aromatic compounds?
Basic Research Question
- Toxicity : Nitro groups may be mutagenic; bromo and fluoro substituents increase halogen bonding risks.
- Handling :
- Use fume hoods and PPE (nitrile gloves, goggles).
- Avoid contact with reducing agents (risk of explosive decomposition).
Regulatory Note : Follow ECHA guidelines for waste disposal and ensure compliance with local regulations (e.g., halogenated waste protocols) .
How can computational chemistry predict regioselectivity in further functionalization of this compound?
Advanced Research Question
- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions. The nitro group’s meta-directing effect often directs electrophiles to position 4 or 6.
- Case study : In 1-Bromo-2,5-difluorobenzene-d₃, deuteration at position 3 was achieved via directed ortho-metalation, suggesting similar strategies for this compound .
Methodological Tip : Combine computational predictions with isotopic labeling (e.g., ¹⁹F NMR) to validate reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
